2-Chloro-4-fluoro-5-nitrophenol
Overview
Description
“2-Chloro-4-fluoro-5-nitrophenol” is a derivative of m-fluoronitrobenzene . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of “2-Chloro-4-fluoro-5-nitrophenol” involves a two-component FAD-dependent monooxygenase, HnpAB, which catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-fluoro-5-nitrophenol” is C6H3ClFNO3 . The molecular weight is 191.54 .
Chemical Reactions Analysis
The catabolism of “2-Chloro-4-fluoro-5-nitrophenol” in Cupriavidus sp. CNP-8 involves the 1,2,4-benzenetriol (BT) pathway . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .
Physical And Chemical Properties Analysis
“2-Chloro-4-fluoro-5-nitrophenol” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . It has a melting point of 108.0 to 112.0 degrees Celsius and is soluble in methanol .
Scientific Research Applications
Field
This application falls under the field of Microbiology .
Summary of the Application
2-Chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. A bacterium, Cupriavidus sp. strain CNP-8, has been found to utilize 2C5NP via partial reductive pathways .
Methods of Application
The bacterium Cupriavidus sp. strain CNP-8 was isolated from pesticide-contaminated soil. The degradation of 2C5NP by this strain was found to be concentration dependent .
Results or Outcomes
The maximum specific degradation rate of 2C5NP by this strain was found to be 21.2 ± 2.3 μM h −1 .
Application as a Pharmaceutical Intermediate
Field
This application falls under the field of Pharmaceuticals .
Summary of the Application
2-Chloro-4-fluoro-5-nitrophenol is used as a pharmaceutical intermediate .
Results or Outcomes
The outcomes of this application would depend on the specific pharmaceutical compounds being synthesized .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWVMCKMQMJQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233462 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrophenol | |
CAS RN |
84478-75-1 | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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